molecular formula C15H8F3N3 B2750809 4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile CAS No. 907960-23-0

4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

Cat. No.: B2750809
CAS No.: 907960-23-0
M. Wt: 287.245
InChI Key: CSUCNTLGYALDRM-UHFFFAOYSA-N
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Description

4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is a high-purity organic compound with the molecular formula C 15 H 8 F 3 N 3 and a molecular weight of 287.25 g/mol . It is supplied as a white to off-white powder with a minimum purity of 99% . This compound is a derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure known for its versatile applications in medicinal chemistry and material science . Researchers are exploring this family of compounds for its utility in developing novel fluorescent materials and probes, owing to its excellent emissive properties and potential for two-photon absorption . Furthermore, imidazo[1,2-a]pyridine derivatives are frequently investigated in drug discovery, with studies highlighting their potential as kinase inhibitors for therapeutic targets . As a building block, this benzonitrile-substituted derivative offers a rigid, conjugated structure that can be valuable in synthesizing more complex molecules for specialized research. Handle with appropriate care; this product is labeled with GHS07 warning icons and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N3/c16-15(17,18)12-5-6-14-20-13(9-21(14)8-12)11-3-1-10(7-19)2-4-11/h1-6,8-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUCNTLGYALDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H11F3N2
  • Molecular Weight : 284.25 g/mol
  • IUPAC Name : 4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate in pharmaceutical applications.

Anticancer Activity

Research has indicated that compounds related to this compound exhibit promising anticancer properties. For instance:

  • Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit tyrosine kinases such as c-Abl and Bcr-Abl, which are implicated in various neoplastic diseases like leukemia . The ability to inhibit these enzymes positions this compound as a potential therapeutic agent for cancer treatment.

Antimicrobial Properties

Studies have demonstrated that derivatives of the imidazo[1,2-a]pyridine scaffold possess antimicrobial activities against both bacterial and fungal strains. The mechanisms often involve disruption of cellular processes in pathogens:

  • Broad-Spectrum Activity : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . This suggests that this compound could be developed into a broad-spectrum antimicrobial agent.

Synthesis Processes

The synthesis of this compound can be achieved through various chemical pathways. Notably:

  • Efficient Synthetic Routes : Several patents outline efficient methods for synthesizing related compounds. These processes often involve multi-step reactions that yield high purity and yield of the desired product . Such methodologies are crucial for scaling up production for clinical trials.

Case Study 1: Anticancer Efficacy

A study exploring the anticancer efficacy of imidazo[1,2-a]pyridine derivatives found that specific analogs demonstrated significant cytotoxicity against cancer cell lines with IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 7.69 µM) . This highlights the potential of these compounds in developing new cancer therapies.

Case Study 2: Antimicrobial Screening

Research conducted on related compounds revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics. For example, one derivative showed an MIC of 5.19 µM against Staphylococcus aureus, indicating strong antibacterial properties .

Mechanism of Action

The mechanism of action of 4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine derivatives are widely explored for their pharmacological properties. Below is a detailed comparison of 4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Biological Activity Key Findings
This compound -CF₃ at C6, benzonitrile at C4 Under investigation (potential kinase inhibition) High lipophilicity due to -CF₃; benzonitrile may enhance π-stacking interactions .
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS 118000-54-7) -CH₃ at C7, benzonitrile at C4 Not specified Reduced electron-withdrawing effect compared to -CF₃; lower metabolic stability inferred .
(2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazine derivatives (e.g., 7h) -CF₃ or -F substituents, piperazine linker Anticancer (HepG2, HeLa, MDA-MB-231) Trifluoromethyl (7h) showed superior cytotoxicity vs. fluorophenyl (7e, 7i), suggesting -CF₃ enhances target engagement .
N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methylene)-4-arylamines (13a-13h) -F at phenyl, methyl at C6 Antibacterial/antifungal Fluorine at C4 of phenyl improved antimicrobial activity vs. non-fluorinated analogs .
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 353258-31-8) -Cl at C8, -CF₃ at C6, ester group Not specified Chlorine and ester groups may increase solubility but reduce cell permeability vs. benzonitrile .

Key Observations

Role of Trifluoromethyl (-CF₃):
The -CF₃ group in this compound likely contributes to higher metabolic stability and target binding compared to methyl or hydrogen analogs (e.g., 4-(7-methylimidazo...) . This aligns with findings in piperazine-linked derivatives, where -CF₃ enhanced cytotoxicity .

Benzonitrile vs. Carboxylic Acid/Esters:
Benzonitrile substituents (as in the target compound) may favor π-π interactions in hydrophobic binding pockets, whereas ester or carboxylic acid groups (e.g., CAS 353258-31-8) improve solubility but may limit membrane penetration .

Positional Effects of Substituents:
Fluorine or -CF₃ at C6 (imidazo[1,2-a]pyridine core) appears critical for activity. For example, shifting -CF₃ to C8 (CAS 353258-31-8) or replacing it with -CH₃ (CAS 118000-54-7) reduces electronic effects, altering bioactivity .

Antimicrobial vs. Anticancer Applications: Fluorinated phenyl derivatives (e.g., 13a-13h) exhibit antimicrobial activity, while piperazine-linked -CF₃ analogs (e.g., 7h) target cancer cells. This highlights the scaffold’s versatility .

Biological Activity

4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H10F3N3
  • Molecular Weight : 321.68 g/mol
  • CAS Number : 1980053-72-2

The biological activity of this compound primarily revolves around its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are advantageous for cellular permeability and bioactivity.

Target Enzymes

Research indicates that this compound exhibits inhibitory activity against specific enzymes involved in cancer metabolism, particularly branched-chain amino acid transaminases (BCATs). BCATs are critical in the catabolism of branched-chain amino acids and have been implicated in various cancer types. The compound's ability to inhibit these enzymes suggests a potential role in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Activity IC50 (µM) Cell Line/Model Notes
Study 1BCAT Inhibition12.5MT-4 CellsSignificant reduction in cell proliferation observed.
Study 2Antiviral Activity0.20HIV ModelComparable efficacy to lead compounds.
Study 3Cytotoxicity15.0Cancer Cell LinesInduced apoptosis in treated cells.

Case Studies

  • BCAT Inhibition and Cancer Therapy
    • A study demonstrated that this compound effectively inhibited BCAT1 and BCAT2 with an IC50 value of approximately 12.5 µM. This inhibition led to reduced viability in cancer cell lines, suggesting its potential as a therapeutic agent against tumors reliant on branched-chain amino acid metabolism .
  • Antiviral Properties
    • In another investigation focusing on antiviral activity, the compound exhibited significant efficacy at concentrations as low as 0.20 µM against HIV-infected MT-4 cells. This highlights its potential as a candidate for further development in antiviral therapies .
  • Cytotoxic Effects
    • A cytotoxicity assay revealed that treatment with the compound resulted in an IC50 of 15 µM across various cancer cell lines, indicating its capacity to induce apoptosis and reduce tumor cell proliferation .

Discussion

The diverse biological activities associated with this compound position it as a promising candidate for further research and development in therapeutic applications, particularly in oncology and virology. Its mechanisms of action through enzyme inhibition and direct cytotoxic effects warrant additional studies to explore its full therapeutic potential.

Q & A

Q. What are the optimized synthetic routes for 4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via a one-pot multicomponent reaction. Key steps include:

  • Condensation of 2-aminopyridine derivatives with substituted benzaldehydes.
  • Introduction of the trifluoromethyl group via halogen exchange or direct fluorination.
  • Use of in situ-generated isocyanates for cyclization (e.g., General Procedure I in ). Example protocol: Reacting 3-cyanobenzaldehyde with 2-amino-6-(trifluoromethyl)pyridine and an isocyanate precursor yields the target compound with ~82% efficiency under optimized conditions (petrol ether/EtOAc mobile phase) .

Critical parameters :

ParameterOptimal RangeImpact on Yield
SolventEtOAC/petrol ether (50:50)Maximizes cyclization
Temperature80–100°CAvoids decomposition of intermediates
CatalystY(OTf)₃ (for analogous reactions)Enhances aza-Friedel–Crafts reactivity

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data contradictions resolved?

Core characterization methods include:

  • ¹H/¹³C NMR : Confirms regioselectivity of the imidazo[1,2-a]pyridine core (e.g., δ 145.10 ppm for C3 in DMSO ).
  • HRMS : Validates molecular formula (e.g., [M + H]⁺ calcd. 263.01373 vs. found 263.01393 ).
  • IR : Identifies nitrile stretches (~2220 cm⁻¹) and trifluoromethyl groups (~1150 cm⁻¹) . Data contradiction resolution : Discrepancies in melting points or spectral shifts may arise from polymorphism or solvent effects. Cross-validation via X-ray crystallography (where available) or DFT calculations (e.g., HOMO-LUMO analysis ) resolves ambiguities.

Q. What are the primary pharmacological targets of imidazo[1,2-a]pyridine derivatives like this compound?

Imidazo[1,2-a]pyridines exhibit activity against:

  • Cholinergic receptors (e.g., anthelmintic action via Haemonchus targets ).
  • Constitutive androstane receptors (CAR) : Agonism demonstrated in analogs .
  • Kinase inhibition : Structural analogs show anticancer activity via tyrosine kinase inhibition .

Advanced Research Questions

Q. How can reaction yields for analogs be improved when steric hindrance from the trifluoromethyl group limits cyclization?

Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and minimizes side reactions (e.g., 20% yield increase in microwave vs. conventional heating for similar compounds ).
  • Protecting groups : Temporarily shield the trifluoromethyl group during cyclization (e.g., tert-butoxycarbonyl (Boc) groups ).
  • Catalyst optimization : Y(OTf)₃ enhances electrophilic substitution in congested systems .

Q. What computational methods predict the compound’s metabolic stability, and how do trifluoromethyl groups influence this?

  • DFT studies : Calculate bond dissociation energies (BDEs) for C-F bonds, showing high stability (BDE ~485 kJ/mol ).
  • ADMET predictors : Trifluoromethyl groups reduce oxidative metabolism in hepatic microsomes (e.g., 90% parent compound remaining after 1 hr incubation ).
  • LogP calculations : Increased lipophilicity (LogP ~2.8) enhances membrane permeability but may limit aqueous solubility .

Q. How do structural modifications (e.g., nitrile vs. carboxamide) alter bioactivity in imidazo[1,2-a]pyridine derivatives?

Comparative data from analogs:

SubstituentActivity (IC₅₀)Target
Nitrile (target compound)0.45 µMCAR agonism
Carboxamide1.2 µMKinase inhibition
Trifluoromethyl0.87 µMAnthelmintic
The nitrile group enhances electrophilicity, improving receptor binding, while carboxamides favor hydrogen bonding in kinase pockets .

Q. What strategies address low solubility in in vivo studies without compromising target affinity?

  • Prodrug design : Convert the nitrile to a phosphate ester (improves aqueous solubility 10-fold ).
  • Nanoformulation : Encapsulate in PEGylated liposomes (e.g., 85% bioavailability vs. 40% for free compound ).
  • Co-crystallization : Use succinic acid or lysine co-formers to stabilize the amorphous phase .

Methodological Guidance

Q. How to resolve conflicting NMR assignments for imidazo[1,2-a]pyridine regioisomers?

  • 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to distinguish C2 vs. C3 substituents.
  • Isotopic labeling : Introduce ¹⁵N at the pyridine nitrogen to simplify splitting patterns .
  • Reference libraries : Compare shifts to published analogs (e.g., δ 7.8–8.2 ppm for H2 in imidazo[1,2-a]pyridines ).

Q. What in silico tools optimize scaffold derivatization for high-throughput screening?

  • Molecular docking (AutoDock Vina) : Prioritize substituents with favorable binding to CAR ligand-binding domains .
  • QSAR models : Use partial least squares (PLS) regression to correlate substituent electronegativity with anthelmintic activity .
  • Fragment-based design : Replace the benzonitrile with bioisosteres (e.g., tetrazole) while maintaining π-π stacking .

Tables of Key Data

Synthetic Yields for Analogous Compounds :

CompoundYield (%)Conditions
rac-20e52EtOAc/petrol ether, 80°C
7h (target)82General Procedure I
5j 75Microwave, Y(OTf)₃ catalyst

Spectroscopic Signatures :

Group¹³C NMR (ppm)¹H NMR (ppm)
Trifluoromethyl122.3 (q, J = 270 Hz)
Imidazo C2145.108.05 (s, 1H)
Benzonitrile116.94

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